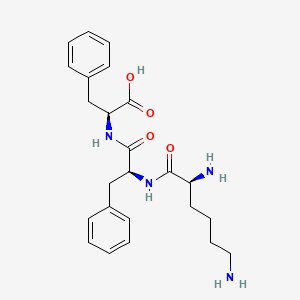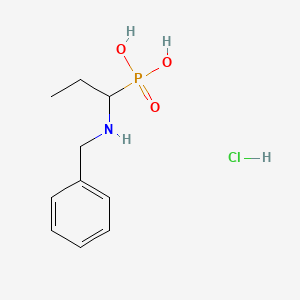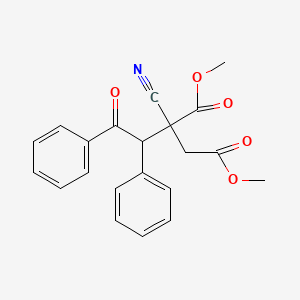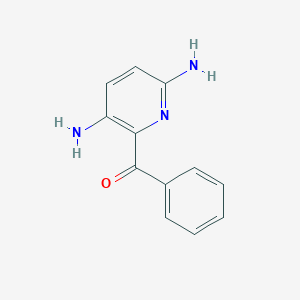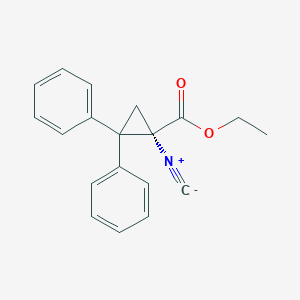
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It features a cyclopropane ring substituted with two phenyl groups and an isocyano group, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of ethyl diazoacetate with diphenylcyclopropane under controlled conditions to form the cyclopropane ring. The isocyano group can be introduced through a subsequent reaction with a suitable isocyanide reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1R)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.
Diphenylcyclopropane derivatives: Compounds with similar cyclopropane and phenyl group structures but different functional groups.
Uniqueness
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity .
Propiedades
Número CAS |
62907-40-8 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-17(21)19(20-2)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1H3/t19-/m1/s1 |
Clave InChI |
PCTTZZQHPSJGML-LJQANCHMSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
SMILES canónico |
CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




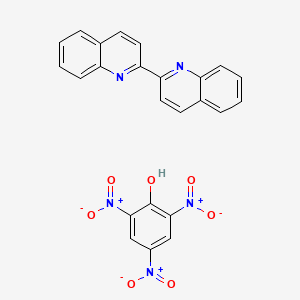
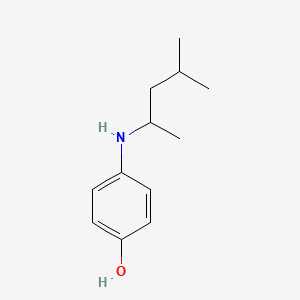
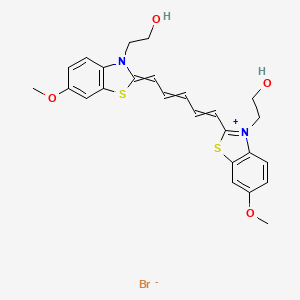

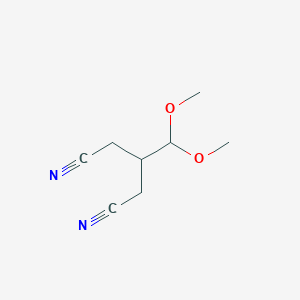

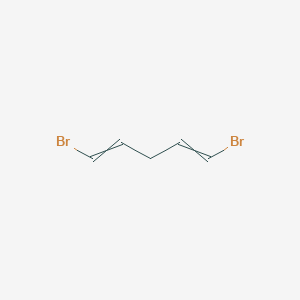
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
